molecular formula C11H13FO2 B6228549 (4R)-7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 1604269-02-4

(4R)-7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No. B6228549
CAS RN: 1604269-02-4
M. Wt: 196.2
InChI Key:
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Description

(4R)-7-Fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol, or 4R-7-fluoro-DDD, is a synthetic molecule that has been studied for its potential applications in the field of medicinal chemistry. It is a fluorinated analogue of the naturally-occurring molecule 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol, or DDD, which is the main component of the widely-used anti-inflammatory drug diclofenac. 4R-7-fluoro-DDD has been found to possess similar anti-inflammatory properties to DDD, but with a higher potency and selectivity. This makes it a promising candidate for the development of novel therapeutic agents.

Mechanism of Action

The mechanism of action of 4R-7-fluoro-DDD is not yet fully understood. However, it is believed to act as an agonist for the PPAR-γ receptor, which is involved in the regulation of glucose and lipid metabolism. Activation of this receptor leads to the inhibition of the inflammatory response, as well as the promotion of glucose uptake and storage in adipose tissue. In addition, 4R-7-fluoro-DDD has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Biochemical and Physiological Effects
The biochemical and physiological effects of 4R-7-fluoro-DDD have been studied in both in vitro and in vivo models. Studies have shown that 4R-7-fluoro-DDD is able to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, it has been found to reduce the levels of lipid peroxidation and oxidative stress in cells, which suggests that it may have potential applications in the treatment of conditions associated with oxidative stress, such as atherosclerosis and certain types of cancer.

Advantages and Limitations for Lab Experiments

The use of 4R-7-fluoro-DDD in laboratory experiments has several advantages. First, it is relatively easy to synthesize, as it can be produced through a palladium-catalyzed cross-coupling reaction. Second, it is a highly potent and selective agonist for the PPAR-γ receptor, which makes it an ideal candidate for the development of novel therapeutic agents. However, there are also some limitations to its use in laboratory experiments. For example, it is not yet fully understood how 4R-7-fluoro-DDD acts on the PPAR-γ receptor, and further research is needed to elucidate its mechanism of action. In addition, its effects on other receptors and pathways are not yet fully understood.

Future Directions

Given the potential of 4R-7-fluoro-DDD, there are a number of potential future directions for research. First, further research is needed to elucidate the mechanism of action of 4R-7-fluoro-DDD on the PPAR-γ receptor. Second, studies should be conducted to investigate the effects of 4R-7-fluoro-DDD on other receptors and pathways. Third, studies should be conducted to investigate the potential therapeutic applications of 4R-7-fluoro-DDD, such as its use in the treatment of metabolic disorders and conditions associated with oxidative stress. Finally, studies should be conducted to investigate the potential side effects of 4R-7-fluoro-DDD.

Synthesis Methods

4R-7-fluoro-DDD can be synthesized through a number of methods, including the use of a palladium-catalyzed cross-coupling reaction. This reaction involves the coupling of a fluorinated aryl halide with a 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol derivative. The reaction is carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate. The resulting product is 4R-7-fluoro-DDD.

Scientific Research Applications

4R-7-fluoro-DDD has been studied extensively for its potential applications in medicinal chemistry. Studies have shown that it has similar anti-inflammatory properties to DDD, but with a higher potency and selectivity. This makes it a promising candidate for the development of novel therapeutic agents. In addition, 4R-7-fluoro-DDD has been found to act as an agonist for the peroxisome proliferator-activated receptor gamma (PPAR-γ), which is involved in the regulation of glucose and lipid metabolism. This suggests that 4R-7-fluoro-DDD may have potential applications in the treatment of metabolic disorders, such as diabetes and obesity.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4R)-7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product.", "Starting Materials": [ "2,2-dimethyl-1,3-dioxolane", "4-hydroxybenzaldehyde", "ethyl acetoacetate", "fluorine gas", "sodium hydride", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of intermediate (4R)-7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-carbaldehyde", "a. Dissolve 2,2-dimethyl-1,3-dioxolane in acetic acid and add sodium hydride to the mixture.", "b. Add 4-hydroxybenzaldehyde to the mixture and stir for several hours at room temperature.", "c. Add fluorine gas to the mixture and stir for several hours at room temperature.", "d. Quench the reaction with water and extract the product with ethyl acetate.", "e. Dry the organic layer over sodium sulfate and concentrate the solution to obtain the intermediate.", "Step 2: Reduction of intermediate to (4R)-7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol", "a. Dissolve the intermediate in methanol and add sodium borohydride to the mixture.", "b. Stir the mixture for several hours at room temperature.", "c. Quench the reaction with water and extract the product with ethyl acetate.", "d. Dry the organic layer over sodium sulfate and concentrate the solution to obtain the final product.", "Step 3: Purification of final product", "a. Dissolve the final product in a mixture of methanol and water.", "b. Adjust the pH of the solution to 7-8 using sodium hydroxide.", "c. Extract the product with ethyl acetate and dry the organic layer over sodium sulfate.", "d. Concentrate the solution to obtain the purified final product." ] }

CAS RN

1604269-02-4

Product Name

(4R)-7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

Molecular Formula

C11H13FO2

Molecular Weight

196.2

Purity

95

Origin of Product

United States

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